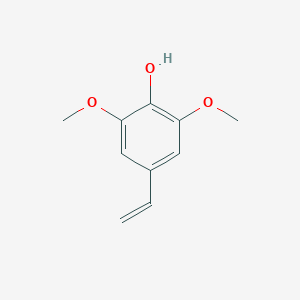

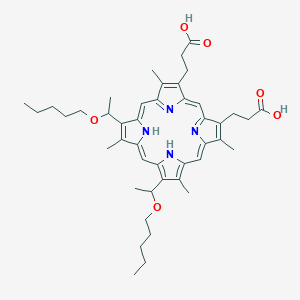

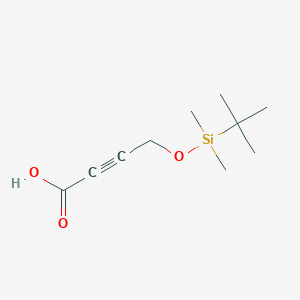

![molecular formula C14H16N2O B024846 (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitril CAS No. 106565-71-3](/img/structure/B24846.png)

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitril

Übersicht

Beschreibung

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, commonly known as HPOC, is a heterocyclic compound that has gained significance in scientific research due to its unique properties. HPOC is a chiral molecule, which means it has two enantiomers, and the (+)-enantiomer has been found to exhibit interesting biological activity.

Wissenschaftliche Forschungsanwendungen

Synthese von spirocyclischen Aminochroman-Derivaten

Diese Verbindung dient als Ausgangsmaterial für die Synthese von spirocyclischen Aminochroman-Derivaten. Diese Derivate werden auf ihr Potenzial als 5-HT 1A-Agonisten . Der 5-HT 1A-Rezeptor ist ein Subtyp des Serotoninrezeptors, der aufgrund seiner Rolle bei neurologischen und psychiatrischen Erkrankungen ins Visier genommen wird. Die Synthese beinhaltet die Erzeugung eines spirocyclischen Gerüsts, das die Serotoninstruktur nachahmt, was möglicherweise zu neuen Behandlungen für Erkrankungen wie Depression und Angst führt.

Asymmetrische Synthese von Aza-Analogen von Podophyllotoxin

Eine weitere bedeutende Anwendung liegt in der asymmetrischen Synthese von Aza-Analogen von Podophyllotoxin . Podophyllotoxin ist ein starkes Antitumormittel, und seine Aza-Analoga werden synthetisiert, um seine Antitumoraktivität zu verstärken. Dieser Prozess beinhaltet die Einführung von Stickstoffatomen in das Podophyllotoxin-Gerüst, was zu Verbindungen mit verbesserten pharmakologischen Profilen führen kann.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHMNZGZXHZLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188558 | |

| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402846-46-2 | |

| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402846-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile considered a valuable building block in organic synthesis?

A1: This compound serves as a chiral 1,4-dihydropyridine equivalent, making it highly valuable for synthesizing substituted piperidines. Its rigid structure and the presence of the cyano group offer multiple avenues for diastereoselective transformations. []

Q2: What are some notable synthetic applications of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile?

A2: Researchers have successfully used this compound to synthesize various biologically relevant molecules:

- 1,8-Diazaspiro[5.5]undecane derivatives: These compounds, structurally related to the poison-dart frog alkaloid perhydrohistrionicotoxin, were prepared via nucleophilic additions to the cyano group followed by cyclization. []

- Optically Pure Pipecolic Acid and Derivatives: This essential amino acid and its 2- and 6-substituted derivatives have been accessed through alkylation reactions using (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile as a starting point. []

- Spirocyclic Aminochroman Derivatives: This synthesis utilized a CN(R,S) methodology with (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, targeting compounds with potential pharmacological activity. []

- 2-(1-Aminoalkyl)piperidines: These compounds were synthesized via LiAlH4 reduction and subsequent reactions, highlighting the versatility of the cyano group in (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile. []

Q3: Are there limitations to using (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile in synthesis?

A3: While versatile, some synthetic routes may require multiple steps to reach the desired target. For instance, accessing 9-azabicyclo(3,3,1)non-2-enes, a class of granatanine compounds, involved several steps and highlighted the importance of double bond geometry in the cyclization process. []

Q4: What analytical techniques are useful for characterizing compounds derived from (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile?

A4: Standard spectroscopic methods such as NMR and mass spectrometry are routinely used. Additionally, chiral separation techniques like capillary electrophoresis with chiral selectors (e.g., β-cyclodextrin) can be employed to determine the enantiomeric purity of the synthesized compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

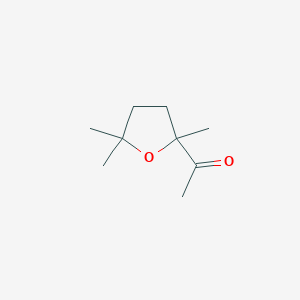

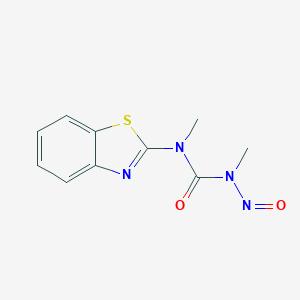

![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)